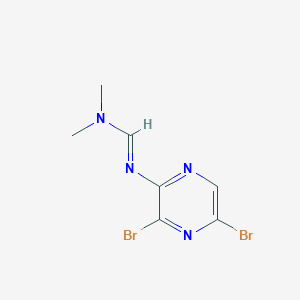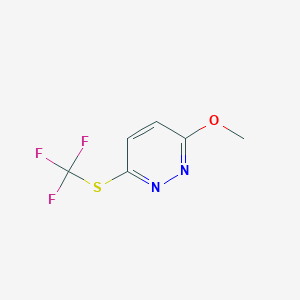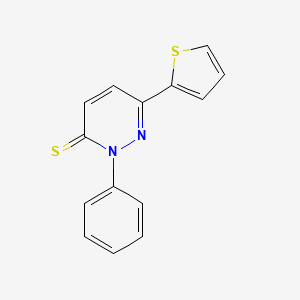
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione is a heterocyclic compound that features a pyridazine ring fused with a thiophene ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyridazine-thione compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Phenylpyridazine-3(2H)-thione: Lacks the thiophene ring, which may affect its chemical and biological properties.
6-(Thiophen-2-yl)pyridazine-3(2H)-thione: Lacks the phenyl group, which may influence its reactivity and applications.
2-Phenyl-6-(thiophen-2-yl)pyridazine:
Uniqueness
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione is unique due to the presence of both the phenyl and thiophene rings, as well as the thione group
特性
CAS番号 |
113362-21-3 |
|---|---|
分子式 |
C14H10N2S2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2-phenyl-6-thiophen-2-ylpyridazine-3-thione |
InChI |
InChI=1S/C14H10N2S2/c17-14-9-8-12(13-7-4-10-18-13)15-16(14)11-5-2-1-3-6-11/h1-10H |
InChIキー |
XFGHDIPPTRZIHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=S)C=CC(=N2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


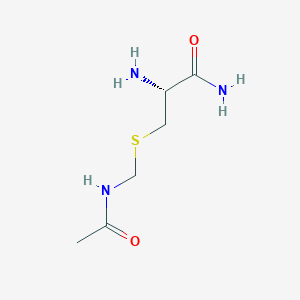
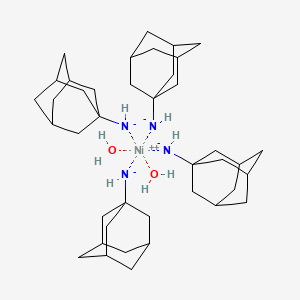
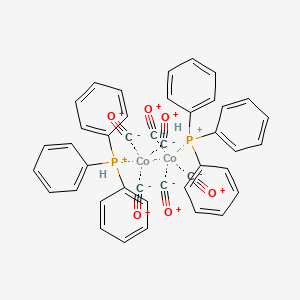

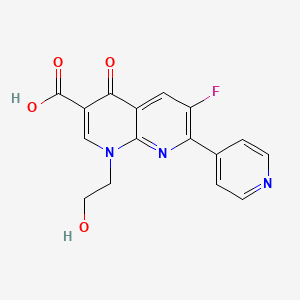
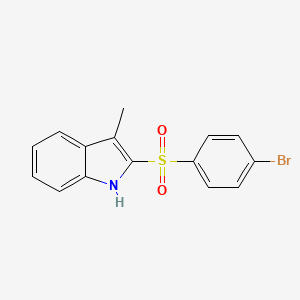
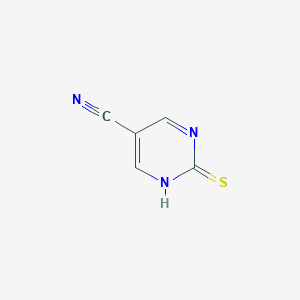
![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
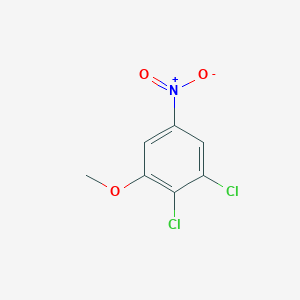
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
